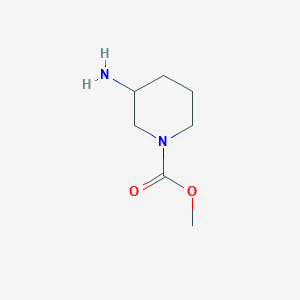
乙磺酸,2-(甲基(1-氧代癸基)氨基)-,钠盐
描述
Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt, also known as Decanoyl-N-taurine Sodium Salt, is a compound used in the preparation of surface tension depressants and anionic surfactants as detergents and shampoo for hair .
Molecular Structure Analysis
The molecular formula of Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt is C13H26NNaO4S. The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
The specific chemical reactions involving Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt are not fully detailed in the search results.科学研究应用
Personal Care Products
Sodium caproyl methyl taurate is commonly used in personal care products due to its skin health benefits . It is known to exhibit antioxidant properties, regulate inflammatory reactions, and enhance skin barrier repair . However, it shows stability issues in some formulations, such as bar soap .
Soap Composition
This compound is used in the composition of bar soap . It is chosen from a salt of a fatty acid amide of taurine, a salt of a fatty acid amide of N-methyl taurine, and combinations thereof . The taurate surfactant is different than the first surfactant .
Skin Health Benefits
Sodium caproyl methyl taurate is known for its skin health benefits . It promotes skin cell viability and/or skin barrier repair . However, taurine tends to recrystallize on the surface of bar soap after aging, causing an undesirable look and/or feel to the bar soap product .
Surfactant
It is a mild surfactant and cleansing agent that has been ruled safe to use in cosmetics . Sodium caproyl methyl taurate is known to be a mild and high-foaming surfactant .
Children’s Products
Due to its mild nature, Sodium caproyl methyl taurate can be used in children’s products, such as shampoo and bath liquid .
Synthesis
Sodium caproyl methyl taurate is synthesized when Sodium methyltaurate reacts with caproyl chloride .
Biodegradability
Sodium caproyl methyl taurate is biodegradable , making it environmentally friendly.
Resistance to Hard Water
It has resistance to hard water , making it suitable for use in a variety of water conditions.
作用机制
Target of Action
Sodium caproyl methyl taurate, also known as sodium;2-[decanoyl(methyl)amino]ethanesulfonate, 6SZ7ZVS1TK, or Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt, is primarily used as a surfactant and cleansing agent in cosmetic products . Its primary targets are the dirt and oil particles on the skin and hair .
Mode of Action
Sodium caproyl methyl taurate functions by reducing the surface tension of the liquid it is dissolved in, allowing oil and water, which are usually immiscible, to mix . This enables the removal of dirt and oil particles from the skin and hair during the cleansing process .
Biochemical Pathways
Sodium caproyl methyl taurate is part of the taurates group, which are mild anionic surfactants . They consist of a hydrophilic head group, N-methyltaurine (2-methylaminoethanesulfonic acid), and a lipophilic residue, a long-chain carboxylic acid (fatty acid), linked via an amide bond . The interaction of these components allows sodium caproyl methyl taurate to effectively cleanse the skin and hair.
Pharmacokinetics
The pharmacokinetics of sodium caproyl methyl taurate in cosmetic applications primarily involve its absorption, distribution, metabolism, and excretion (ADME) on the skin’s surface. As a topical agent, it is not designed to be absorbed into the body but to interact with the skin’s surface. It is typically rinsed off after application, limiting its distribution and metabolism. Any residue is likely to be metabolically inactive and excreted through normal skin shedding processes .
Result of Action
The result of sodium caproyl methyl taurate’s action is clean, smooth skin and hair . Its mild nature ensures that the skin doesn’t feel stripped after cleansing . It also helps to stabilize and improve the aesthetics of the foam produced by the product .
Action Environment
The action of sodium caproyl methyl taurate can be influenced by environmental factors. For instance, it is stable under normal conditions but can easily hydrolyze under hot strong acid or hot strong alkali . It is also biodegradable and may be hazardous to the environment, so special attention should be given to water bodies . Sodium caproyl methyl taurate has excellent resistance to hard water and certain resistance to inorganic salt solution .
安全和危害
The safety and hazards associated with Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt are not explicitly mentioned in the search results.
未来方向
属性
IUPAC Name |
sodium;2-[decanoyl(methyl)amino]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO4S.Na/c1-3-4-5-6-7-8-9-10-13(15)14(2)11-12-19(16,17)18;/h3-12H2,1-2H3,(H,16,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWMFBTXDPSTCV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066617 | |
| Record name | Ethanesulfonic acid, 2-[methyl(1-oxodecyl)amino]-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt | |
CAS RN |
20461-70-5 | |
| Record name | Sodium caproyl methyl taurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanesulfonic acid, 2-[methyl(1-oxodecyl)amino]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanesulfonic acid, 2-[methyl(1-oxodecyl)amino]-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM CAPROYL METHYL TAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SZ7ZVS1TK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Methyl 2-[bis(tertbutoxycarbonyl)-amino]thiazole-5-carboxylate](/img/structure/B1358416.png)

![4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1358420.png)
![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1358422.png)